2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 197371-72-5
VCID: VC4191415
InChI: InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2
SMILES: C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Molecular Formula: C13H10N4OS
Molecular Weight: 270.31

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

CAS No.: 197371-72-5

Cat. No.: VC4191415

Molecular Formula: C13H10N4OS

Molecular Weight: 270.31

* For research use only. Not for human or veterinary use.

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole - 197371-72-5

Specification

CAS No. 197371-72-5
Molecular Formula C13H10N4OS
Molecular Weight 270.31
IUPAC Name 2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2
Standard InChI Key MGIRGPYJBSBJDW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two pyridine rings linked via a 1,3,4-oxadiazole core. The pyridin-2-ylmethylthio group (-SCH₂C₅H₄N) at position 2 and the pyridin-4-yl group (C₅H₄N) at position 5 contribute to its planar geometry, enabling π-π stacking interactions with biological targets . The IUPAC name, 2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole, reflects this arrangement.

Key Molecular Properties:

PropertyValue
Molecular FormulaC₁₃H₁₀N₄OS
Molecular Weight270.31 g/mol
SMILESC1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3
InChI KeyMGIRGPYJBSBJDW-UHFFFAOYSA-N
XLogP3 (Lipophilicity)1.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The compound’s solubility remains poorly characterized, though analogous 1,3,4-oxadiazoles exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Hydrazide Formation: Reacting pyridine-2-carboxylic acid hydrazide with carbon disulfide under basic conditions yields a thiosemicarbazide intermediate.

  • Cyclization: Treatment with dehydrating agents (e.g., phosphorus oxychloride) facilitates cyclization to form the 1,3,4-oxadiazole core .

  • Functionalization: The thioether linkage is introduced via nucleophilic substitution using 2-(chloromethyl)pyridine.

This route achieves moderate yields (40–60%), with purification via column chromatography . Alternative methods employ microwave-assisted synthesis to reduce reaction times .

Biological Activities and Mechanisms

VEGFR-2 Inhibition

The compound demonstrates potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of tumor angiogenesis. In preclinical studies, derivatives of this scaffold reduced endothelial cell proliferation (IC₅₀ = 0.78–2.56 µM) . For example, Bhanushali et al. (2017) reported that the analog 11 (Figure 1) suppressed angiogenesis in chick chorioallantoic membrane (CAM) assays by 85%, outperforming sorafenib (72%) .

Telomerase Inhibition

Zheng et al. (2012) identified telomerase inhibition as a secondary mechanism. Derivatives bearing pyridin-4-yl groups exhibited IC₅₀ values of 1.18–2.71 µM against gastric (SGC-7901) and liver (HepG2) cancer cells, comparable to ethidium bromide .

Antimicrobial Activity

While less explored, trifluoromethylpyridine analogs of 1,3,4-oxadiazoles show broad-spectrum antibacterial activity. For instance, compound 6a inhibited Xanthomonas axonopodis (EC₅₀ = 10.11 µg/mL), surpassing thiodiazole copper (EC₅₀ = 35.3 µg/mL) .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Pyridine Orientation: The pyridin-4-yl group at position 5 enhances DNA intercalation, while pyridin-2-ylmethylthio at position 2 improves membrane permeability .

  • Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) substituents on peripheral aryl rings boost VEGFR-2 affinity by 3–5 fold .

  • Thioether vs. Sulfone: Replacing the thioether (-S-) with a sulfone (-SO₂-) group increases metabolic stability but reduces cytotoxicity .

Pharmacokinetic and Toxicological Considerations

Limited data exist for this specific compound, but related 1,3,4-oxadiazoles exhibit:

  • Plasma Protein Binding: 85–92% (albumin-dependent) .

  • CYP450 Metabolism: Primarily via CYP3A4, yielding inactive sulfoxide metabolites.

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, suggesting a wide therapeutic index .

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazoleVEGFR-20.78
SorafenibVEGFR-21.2
5-FluorouracilThymidylate Synthase4.18
StaurosporineTelomerase4.18

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